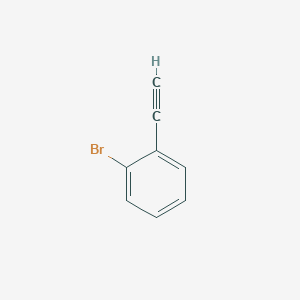

1-Bromo-2-ethynylbenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br/c1-2-7-5-3-4-6-8(7)9/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDOYUFNRDGYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345140 | |

| Record name | 1-Bromo-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-46-1 | |

| Record name | 1-Bromo-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-ethynylbenzene (CAS: 766-46-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethynylbenzene, with the Chemical Abstracts Service (CAS) number 766-46-1, is a versatile bifunctional organic compound. Its structure, featuring a bromine atom and an ethynyl (B1212043) group on a benzene (B151609) ring, makes it a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its relevance to pharmaceutical research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] It is sparingly soluble in water but exhibits good solubility in common organic solvents.[1] Key quantitative physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 766-46-1 | |

| Molecular Formula | C₈H₅Br | [2] |

| Molecular Weight | 181.03 g/mol | |

| Appearance | Colorless to light yellow oil/liquid | [1] |

| Boiling Point | 92-93 °C at 20 mmHg | |

| Density | 1.443 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.595 | |

| Flash Point | 63 °C (145.4 °F) - closed cup | |

| Solubility in Water | Sparingly soluble (0.015 g/L at 25 °C) | [1] |

Synthesis of this compound

A common and effective method for the synthesis of terminal alkynes from aldehydes is the Corey-Fuchs reaction .[3][4] This two-step procedure can be readily applied to the synthesis of this compound starting from 2-bromobenzaldehyde (B122850).

Experimental Protocol: Corey-Fuchs Reaction

Step 1: Synthesis of 1-Bromo-2-(2,2-dibromovinyl)benzene (B13214496)

-

To a solution of triphenylphosphine (B44618) (2.0 equivalents) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.0 equivalent).

-

Stir the resulting mixture at 0 °C for 30-60 minutes.

-

Add a solution of 2-bromobenzaldehyde (1.0 equivalent) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated, and the crude product is purified by column chromatography on silica (B1680970) gel to yield 1-bromo-2-(2,2-dibromovinyl)benzene.[5]

Step 2: Synthesis of this compound

-

Dissolve the 1-bromo-2-(2,2-dibromovinyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi, 2.0-2.2 equivalents) to the solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by distillation or column chromatography to afford pure this compound.[3][4]

Corey-Fuchs reaction workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The terminal alkyne can participate in various reactions, including deprotonation to form a reactive acetylide, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction involving this compound, where it can act as either the aryl halide or, after modification, the terminal alkyne component.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of substituted alkynes.

General Experimental Protocol for Sonogashira Coupling:

-

To a degassed mixture of a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine (B128534) or diisopropylamine), add the aryl or vinyl halide (1.0 equivalent), the terminal alkyne (1.0-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 2-10 mol%).

-

Add a base, typically an amine like triethylamine or diisopropylamine, which also serves as the solvent in some cases.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).

-

Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the filtrate is concentrated.

-

The residue is then purified by column chromatography to yield the desired coupled product.

General workflow of a Sonogashira coupling reaction involving this compound.

Applications in Medicinal Chemistry

While specific blockbuster drugs directly synthesized from this compound are not prominently featured in publicly available literature, its structural motifs are present in various classes of biologically active molecules. Its utility lies in its role as a versatile building block for creating libraries of compounds for drug discovery. For instance, similar bromo-alkyne precursors are employed in the synthesis of kinase inhibitors and antiviral agents .[6][7][8] The ability to introduce diverse substituents through cross-coupling reactions at the bromine position and further functionalize the alkyne group allows for extensive structure-activity relationship (SAR) studies.

Spectral Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons in the range of 7.0-7.8 ppm and a singlet for the acetylenic proton around 3.0-3.5 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used.[1][9] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the eight carbon atoms. The aromatic carbons will appear in the region of 120-135 ppm, while the two sp-hybridized carbons of the alkyne will have characteristic shifts in the range of 80-90 ppm.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum will show a characteristic sharp absorption band for the C≡C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch absorption near 2100 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C-Br stretching will appear in the fingerprint region.[10] |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[11][12] Fragmentation may involve the loss of the bromine atom or the ethynyl group. |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] It is harmful if swallowed or inhaled and causes skin and eye irritation.[1] It is also a combustible liquid.

GHS Hazard Classification:

-

Skin irritation (Category 2)[13]

-

Serious eye irritation (Category 2)[13]

-

Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation[13]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

In case of contact with skin, wash with plenty of water.[1]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct reactive sites allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules. For researchers and professionals in drug development, this compound offers a gateway to diverse chemical scaffolds, particularly through its utility in powerful cross-coupling reactions like the Sonogashira coupling. Proper handling and adherence to safety protocols are essential when working with this reactive chemical.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound | 766-46-1 [m.chemicalbook.com]

- 3. Corey-Fuchs Reaction [organic-chemistry.org]

- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, CDCl3, simulated) (NP0000009) [np-mrd.org]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. youtube.com [youtube.com]

- 13. This compound | C8H5Br | CID 602067 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenylacetylene, also known as 1-bromo-2-ethynylbenzene, is a versatile bifunctional organic compound featuring both a bromo and an ethynyl (B1212043) group attached to a benzene (B151609) ring. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its reactivity at both the bromine and alkyne sites allows for a wide range of chemical transformations, including cross-coupling and cycloaddition reactions. This guide provides a comprehensive overview of the physical and chemical properties of 2-bromophenylacetylene, along with detailed experimental protocols for its key reactions.

Physical Properties

2-Bromophenylacetylene is a colorless to light yellow or brown liquid at room temperature.[1] Its physical properties are summarized in the table below. The compound is sparingly soluble in water but exhibits good solubility in common organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₅Br | [2][3] |

| Molecular Weight | 181.03 g/mol | [2][3] |

| Boiling Point | 92-93 °C at 20 mmHg | [3] |

| Density | 1.443 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.595 | |

| Flash Point | 63 °C (closed cup) | |

| Appearance | Colorless to light yellow or brown clear liquid | [1] |

| Solubility | Sparingly soluble in water | [1] |

Chemical Properties and Reactivity

The chemical reactivity of 2-bromophenylacetylene is dominated by the presence of the terminal alkyne and the aryl bromide functionalities. These groups allow for a variety of transformations, making it a key intermediate in the synthesis of more complex molecules.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, phenylacetylene (B144264), shows aromatic protons in the range of 7.21-7.48 ppm and the acetylenic proton at approximately 3.06 ppm. For 2-bromophenylacetylene, the aromatic protons would be expected in a similar region, with the acetylenic proton also appearing in the upfield region of the aromatic signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum of phenylacetylene shows signals for the aromatic carbons between 128 and 132 ppm and the acetylenic carbons at approximately 77 and 84 ppm. For 2-bromophenylacetylene, the carbon attached to the bromine atom would be expected at a lower field (around 123 ppm), and the other aromatic and acetylenic carbons would appear in their characteristic regions.

Infrared (IR) Spectroscopy: The IR spectrum of phenylacetylene displays a characteristic sharp absorption band for the terminal alkyne C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch near 2100 cm⁻¹. The aromatic C-H stretches typically appear above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ region. Similar absorption bands would be expected for 2-bromophenylacetylene.

Key Chemical Reactions

Sonogashira Coupling:

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5][6] 2-Bromophenylacetylene can readily participate in Sonogashira couplings, reacting through its aryl bromide functionality.

Cycloaddition Reactions:

The electron-deficient alkyne moiety of phenylacetylene derivatives can participate in various cycloaddition reactions, such as [2+2] and Diels-Alder [4+2] reactions, to form cyclic compounds. These reactions are valuable for the synthesis of complex polycyclic systems. While specific protocols for 2-bromophenylacetylene are not detailed in the available search results, general procedures for related compounds can be adapted.

Experimental Protocols

General Sonogashira Coupling Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for 2-bromophenylacetylene.

Materials:

-

Aryl halide (e.g., 2-bromophenylacetylene) (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 eq)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, terminal alkyne, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction Workflow:

Caption: General workflow for a Sonogashira cross-coupling reaction.

General [2+2] Cycloaddition Protocol (Conceptual)

While a specific protocol for 2-bromophenylacetylene was not found, this conceptual protocol outlines the general steps for a thermal [2+2] cycloaddition of an alkyne with an alkene.

Materials:

-

2-Bromophenylacetylene (1.0 eq)

-

Alkene (excess)

-

High-boiling point solvent (e.g., diphenyl ether)

Procedure:

-

In a high-pressure reaction vessel, combine 2-bromophenylacetylene and the alkene in a high-boiling point solvent.

-

Heat the mixture to a high temperature (e.g., 250-300 °C) for several hours.

-

Monitor the reaction progress by GC-MS.

-

After cooling, carefully remove the solvent under reduced pressure.

-

Purify the resulting cyclobutene (B1205218) derivative by column chromatography or distillation.

Logical Relationship of Cycloaddition:

Caption: Conceptual pathway for a [2+2] cycloaddition reaction.

Conclusion

2-Bromophenylacetylene is a valuable and versatile building block in organic synthesis. Its physical properties are well-defined, and its chemical reactivity, particularly in Sonogashira coupling and cycloaddition reactions, allows for the synthesis of a wide array of complex organic molecules. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity is likely to uncover new applications in drug discovery and materials science.

References

An In-depth Technical Guide on the Synthesis of 1-Bromo-2-ethynylbenzene from 2-bromoaniline

This technical guide provides a comprehensive overview of a robust and efficient three-step synthetic route for the preparation of 1-bromo-2-ethynylbenzene, a valuable building block in organic synthesis, starting from commercially available 2-bromoaniline (B46623). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

The synthesis involves an initial Sandmeyer reaction to convert the amino group of 2-bromoaniline into an iodo group, yielding 1-bromo-2-iodobenzene (B155775). This intermediate then undergoes a Sonogashira cross-coupling reaction with (trimethylsilyl)acetylene. The final step is the deprotection of the trimethylsilyl (B98337) group to afford the desired product, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Molar Equivalents

| Step | Reagent/Material | Molar Mass ( g/mol ) | Molar Equivalents |

| 1. Sandmeyer Reaction | 2-Bromoaniline | 172.02 | 1.0 |

| Hydrochloric Acid (conc.) | 36.46 | ~6.0 | |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 1.1 | |

| Potassium Iodide (KI) | 166.00 | 1.5 | |

| 2. Sonogashira Coupling | 1-Bromo-2-iodobenzene | 282.90 | 1.0 |

| (Trimethylsilyl)acetylene | 98.22 | 1.1 | |

| PdCl₂(PPh₃)₂ | 701.90 | 0.01 | |

| Copper(I) Iodide (CuI) | 190.45 | 0.01 | |

| Triethylamine (B128534) | 101.19 | - (Solvent) | |

| 3. Deprotection | (2-Bromophenylethynyl)trimethylsilane (B1276842) | 253.21 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.12 | |

| Methanol | 32.04 | - (Solvent) |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Temperature | Time | Typical Yield (%) |

| 1. Sandmeyer Reaction | Diazotization & Iodination | 0-5 °C then RT | 1-2 hours | ~70-80% |

| 2. Sonogashira Coupling | C-C Bond Formation | Room Temperature | 25 minutes | ~70-90% |

| 3. Deprotection | Cleavage of TMS group | Room Temperature | 2 hours | >95% |

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2-iodobenzene (Sandmeyer Reaction)

This procedure details the diazotization of 2-bromoaniline followed by an in-situ reaction with potassium iodide.

Materials and Reagents:

-

2-Bromoaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether or Dichloromethane

-

Saturated Sodium Thiosulfate (B1220275) Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Diazotization: In a round-bottom flask, dissolve 1 equivalent of 2-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to form the diazonium salt solution.

-

Iodination: In a separate flask, dissolve potassium iodide (1.5 equivalents) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion, which is indicated by the cessation of nitrogen gas evolution.

-

Work-up and Purification: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine. Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to afford pure 1-bromo-2-iodobenzene.

Protocol 2: Synthesis of (2-Bromophenylethynyl)trimethylsilane (Sonogashira Coupling)

This procedure describes the palladium-catalyzed cross-coupling of 1-bromo-2-iodobenzene with (trimethylsilyl)acetylene.[1]

Materials and Reagents:

-

1-Bromo-2-iodobenzene

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) Iodide (CuI)

-

Triethylamine (anhydrous)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk tube charged with a magnetic stir bar, add 1-bromo-2-iodobenzene (1.0 equivalent), PdCl₂(PPh₃)₂ (0.01 equivalents), and CuI (0.01 equivalents).

-

Solvent and Reagent Addition: Add anhydrous triethylamine to the Schlenk tube. Bubble nitrogen through the solution for 20 minutes to degas the mixture.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 25 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, add diethyl ether to the solution and filter to remove any solid materials. Remove the solvents in vacuo. Purify the crude product by silica column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford (2-bromophenylethynyl)trimethylsilane.

Protocol 3: Synthesis of this compound (Deprotection)

This protocol details the removal of the trimethylsilyl (TMS) protecting group using potassium carbonate in methanol.[2][3]

Materials and Reagents:

-

(2-Bromophenylethynyl)trimethylsilane

-

Potassium Carbonate (K₂CO₃, anhydrous)

-

Methanol (anhydrous)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a solution of (2-bromophenylethynyl)trimethylsilane (1.0 equivalent) in anhydrous methanol, add anhydrous potassium carbonate (0.12 equivalents).

-

Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 2 hours.

-

Work-up and Purification: Concentrate the reaction mixture in vacuo. Dilute the residue with diethyl ether, wash with water and brine, and then dry over anhydrous magnesium sulfate. Filter the solution and concentrate in vacuo. The crude product can be further purified by flash chromatography if necessary, to yield the final product, this compound.

Mandatory Visualizations

Caption: Overall synthetic workflow for the preparation of this compound.

Caption: Signaling pathway of the Sandmeyer reaction.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Spectroscopic Profile of 1-Bromo-2-ethynylbenzene: A Technical Guide

Introduction

1-Bromo-2-ethynylbenzene (also known as 2-bromophenylacetylene) is a chemical compound with the formula C₈H₅Br.[1] It serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions to form more complex aromatic structures. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is essential for researchers in chemical synthesis, materials science, and drug development for compound identification and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals for the aromatic and ethynyl (B1212043) protons and carbons.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 - 7.55 | Multiplet | 2H | Aromatic protons |

| 7.40 - 7.20 | Multiplet | 2H | Aromatic protons |

| 3.45 | Singlet | 1H | Ethynyl proton (≡C-H) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 133.5 | Aromatic C-H |

| 132.8 | Aromatic C-H |

| 129.8 | Aromatic C-H |

| 127.4 | Aromatic C-H |

| 125.0 | Aromatic C-Br |

| 122.1 | Aromatic C-C≡ |

| 82.9 | Ethynyl C-H (≡C-H) |

| 80.7 | Ethynyl C-Ar (C≡) |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring and the terminal alkyne.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne)[2] |

| ~2100 | Weak to Medium | -C≡C- stretch (alkyne)[2] |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic ring) |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Relative Intensity | Assignment |

| 180, 182 | ~1:1 | Molecular ion peak (M⁺, M⁺+2) due to ⁷⁹Br and ⁸¹Br isotopes[1][3] |

| 101 | High | [M-Br]⁺ fragment |

| 75 | Moderate | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4]

-

Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Parameters : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Parameters : Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans with proton decoupling.

IR Spectroscopy

-

Sample Preparation : For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop can be placed between two salt plates.

-

Data Acquisition : Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range : Scan the sample over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Background Correction : A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.[3]

-

Ionization : Electron Impact (EI) is a common ionization method for this type of molecule, typically using an electron beam of 70 eV.[5]

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection : The detector records the abundance of ions at each m/z value to generate the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

1-Bromo-2-ethynylbenzene: A Technical Guide to its Reactivity with Nucleophiles and Electrophiles

Abstract

1-Bromo-2-ethynylbenzene is a versatile bifunctional reagent in organic synthesis, featuring two distinct reactive sites: an aryl bromide and a terminal alkyne. This combination allows for selective and sequential functionalization, making it a valuable building block for complex molecular architectures, including pharmaceuticals, organic materials, and natural products.[1] This technical guide provides an in-depth analysis of the reactivity of this compound towards both nucleophilic and electrophilic reagents. It details the prevalent palladium- and copper-catalyzed cross-coupling reactions at the C-Br bond, electrophilic additions and cycloadditions at the C≡C triple bond, and provides comprehensive experimental protocols and quantitative data for key transformations.

Core Reactivity Profile

The reactivity of this compound is governed by its two primary functional groups:

-

Aryl Bromide (C(sp²)–Br bond): This site is electrophilic and is primarily susceptible to attack by nucleophiles through transition-metal-catalyzed cross-coupling reactions. The reactivity order for aryl halides in such reactions is typically I > OTf > Br >> Cl.[1] Direct nucleophilic aromatic substitution (SNA_r) is generally difficult unless the ring is activated with strong electron-withdrawing groups.[2]

-

Ethynyl (B1212043) Group (C≡C bond): This site is electron-rich due to its π-systems, making it reactive towards electrophiles. It can undergo electrophilic addition, cycloaddition reactions, and serves as a key component in Sonogashira cross-coupling reactions after deprotonation.

The logical relationship between the substrate and its primary reaction pathways is illustrated below.

Figure 1: Overview of the primary reactivity pathways for this compound.

Reactivity with Nucleophiles: Cross-Coupling Reactions

The most significant reaction of this compound with nucleophiles occurs via palladium-catalyzed cross-coupling. The Sonogashira coupling is particularly prominent, utilizing the molecule's terminal alkyne (after deprotonation) and its aryl bromide in intermolecular or intramolecular reactions.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne.[1][3] It is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[4] this compound can act as the aryl halide component in this reaction.

Figure 2: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Quantitative Data from Sonogashira Reactions

The following table summarizes representative Sonogashira coupling reactions where this compound serves as the aryl halide substrate.

| Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene (B144264) | 5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina | - / THF-DMA (9:1) | 75 | - | 50 | [5] |

| 4-Iodotoluene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - / THF-DMA (9:1) | 75 | - | 58 | [5] |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine (B128534) / THF | 60 | 12 | (Typical) | [6] |

| Styrene (Heck) | Pd(OAc)₂, Tri(o-tolyl)phosphine | Triethylamine / DMF | 120 | 24 | (Typical) | [6] |

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a synthesized example based on typical conditions reported for the Sonogashira coupling of aryl bromides.[4][6]

Objective: To synthesize 1-bromo-2-(phenylethynyl)benzene from 1,2-dibromobenzene (B107964) and phenylacetylene (This is a conceptual adaptation, the source used this compound with another aryl halide. For this guide, we will detail the coupling of this compound with a generic terminal alkyne).

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

-

Add anhydrous THF (approx. 5 mL per 1 mmol of aryl halide) and anhydrous triethylamine (3.0 eq).

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Add this compound (1.0 eq) to the flask.

-

Slowly add a solution of phenylacetylene (1.2 eq) in a small amount of anhydrous THF to the reaction mixture via syringe.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

The workflow for this type of reaction is outlined below.

Figure 3: General experimental workflow for a Sonogashira cross-coupling reaction.

Reactivity with Electrophiles

The electron-rich alkyne functionality readily reacts with a variety of electrophiles.

Electrophilic Addition

Like other alkynes, the ethynyl group of this compound can undergo electrophilic addition. For example, reaction with halogens like bromine (Br₂) would proceed via a bromonium ion intermediate to yield a dibromoalkene, which can be further halogenated to a tetrabromoalkane.[7] The high electron density of the π-bonds makes them susceptible to attack by electrophiles.[8] The reaction with HBr would be expected to follow Markovnikov's rule, with the proton adding to the terminal carbon and the bromide anion attacking the more substituted carbocation.

Cycloaddition Reactions

The alkyne can participate as a 2π component in various cycloaddition reactions.

-

[3+2] Cycloaddition: A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition ("Click" chemistry) to form triazoles. This reaction is highly efficient and regioselective.

-

[4+2] Cycloaddition (Diels-Alder): While less common for simple alkynes as dienophiles, they can react with electron-rich dienes, particularly under thermal conditions, to form six-membered rings.[9]

Metal-Catalyzed Reactions

Lewis acidic metals, particularly gold(I), can activate the alkyne towards nucleophilic attack. In substrates containing a suitably positioned internal nucleophile, this activation can lead to intramolecular cyclization, a powerful strategy for synthesizing heterocycles.[10] For this compound itself, this pathway would require an intermolecular reaction or prior modification of the molecule.

Summary and Outlook

This compound is a powerful and versatile building block in modern organic synthesis. Its dual reactivity allows for a range of transformations. The C–Br bond is primarily functionalized through highly reliable palladium-catalyzed cross-coupling reactions, with Sonogashira coupling being a hallmark transformation. The ethynyl group provides a complementary reaction site for electrophilic additions and various cycloaddition reactions. The ability to perform these reactions selectively makes this compound an essential tool for drug development professionals and researchers aiming to construct complex, conjugated, and heterocyclic systems. Future research may focus on developing novel catalytic systems for even more selective and efficient transformations at both reactive centers.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Stability and Storage of 2-Bromophenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromophenylacetylene. Drawing upon available data for the compound and related arylacetylenes, this document outlines best practices for handling and storage to ensure its integrity for research and development applications. It also presents a generalized experimental framework for conducting stability studies.

Physicochemical Properties and Inherent Stability

2-Bromophenylacetylene is a functionalized aromatic alkyne, a class of compounds known for its reactivity and utility in organic synthesis. The presence of the terminal alkyne and the bromo-substituent on the phenyl ring dictates its stability profile. While specific quantitative long-term stability data for 2-bromophenylacetylene is not extensively published, the inherent reactivity of the acetylenic group makes it susceptible to degradation via several pathways, including polymerization, oxidation, and photodegradation.

Recommended Storage Conditions

To minimize degradation and ensure the longest possible shelf life, specific storage conditions are critical. The following table summarizes the recommended storage conditions for 2-bromophenylacetylene based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows down the rate of potential degradation reactions, such as polymerization and oxidation. |

| Light | Store in a dark place | The acetylenic bond can be susceptible to photochemical reactions, leading to decomposition or polymerization. Amber vials or storage in light-proof containers is advised. |

| Atmosphere | Sealed, dry container; Inert atmosphere (e.g., Argon or Nitrogen) is recommended | The compound can be sensitive to moisture and atmospheric oxygen. An inert atmosphere displaces oxygen, preventing oxidative degradation. A dry environment prevents hydrolytic reactions. |

| Container | Tightly sealed, appropriate chemical-resistant container | Prevents contamination and exposure to air and moisture. |

Potential Degradation Pathways

While a definitive degradation pathway for 2-bromophenylacetylene has not been fully elucidated in the literature, based on the chemistry of phenylacetylenes and bromoaromatics, several potential degradation routes can be postulated. These pathways are important to consider when designing stability studies and interpreting analytical results.

A Technical Guide to 1-Bromo-2-ethynylbenzene: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-ethynylbenzene is a versatile bifunctional molecule that serves as a key building block in organic synthesis, particularly in the construction of complex aromatic compounds. Its utility is pronounced in the field of medicinal chemistry, where the ethynyl (B1212043) and bromo moieties offer orthogonal reactivity for the synthesis of novel pharmaceutical intermediates. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the Sonogashira coupling reaction, a cornerstone of modern cross-coupling chemistry. Furthermore, this guide explores the potential relevance of this compound derivatives in cancer research by examining their interaction with key signaling pathways.

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers. The purity, available quantities, and pricing can vary, and a summary of offerings from prominent vendors is provided below for easy comparison.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 494178 | 95% | 1 g | $101.00 |

| TCI America | B4608 | >98.0% (GC) | 1 g | $173.00 |

| 5 g | Contact for pricing | |||

| Fisher Scientific | B46081G (TCI) | ≥98.0% (GC) | 1 g | $173.00 |

| CP Lab Safety | - | min 98% | 100 g | $1,426.26 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₅Br | [1] |

| Molecular Weight | 181.03 g/mol | [2] |

| CAS Number | 766-46-1 | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 92-93 °C at 20 mmHg | [2] |

| Density | 1.443 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.595 | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-bromobenzaldehyde (B122850). The following protocol is a representative procedure based on established synthetic transformations.[4]

Step 1: Synthesis of 1-Bromo-2-(2,2-dibromovinyl)benzene (B13214496)

-

Materials: 2-Bromobenzaldehyde, Carbon tetrabromide (CBr₄), Triphenylphosphine (B44618) (PPh₃), Dichloromethane (B109758) (DCM).

-

Procedure:

-

To a solution of triphenylphosphine (2.0 eq.) in dry dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq.) portionwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of 2-bromobenzaldehyde (1.0 eq.) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane) to afford 1-bromo-2-(2,2-dibromovinyl)benzene.

-

Step 2: Synthesis of this compound

-

Materials: 1-Bromo-2-(2,2-dibromovinyl)benzene, n-Butyllithium (n-BuLi), Tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve 1-bromo-2-(2,2-dibromovinyl)benzene (1.0 eq.) in dry tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.2 eq., 2.5 M in hexanes) to the solution.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound.

-

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Sonogashira Coupling Reaction Using this compound

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] this compound can serve as the aryl halide component in this reaction.

-

Materials: this compound, a terminal alkyne (e.g., phenylacetylene), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (B128534) (Et₃N), and an anhydrous solvent (e.g., THF or DMF).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the terminal alkyne (1.2 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Add the anhydrous solvent and triethylamine (2.0-3.0 eq.).

-

Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Sonogashira Coupling Workflow

Caption: General workflow for the Sonogashira coupling.

Applications in Drug Discovery and Signaling Pathways

While this compound itself is a building block, its derivatives have the potential to interact with various biological targets, including those involved in cancer signaling pathways. The structural motif of a substituted phenylacetylene (B144264) is present in a number of biologically active compounds. For instance, chalcone (B49325) derivatives, which can be synthesized using precursors derived from phenylacetylenes, have been shown to exhibit anticancer activity by modulating key signaling pathways.[6]

Potential Signaling Pathway Interactions:

Derivatives of this compound, through further synthetic modifications, could potentially be designed to target a variety of signaling pathways implicated in cancer, such as:

-

VEGFR-2 Signaling: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major focus of anticancer drug development. Indolin-2-one scaffolds, which can be synthesized from precursors related to bromo-functionalized aromatics, have shown promise as VEGFR-2 inhibitors.[7]

-

NF-κB Signaling: The nuclear factor kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers. Certain chalcone derivatives have been demonstrated to inhibit the NF-κB signaling pathway, leading to an antitumor response.[6]

-

Apoptosis Pathways: The induction of apoptosis (programmed cell death) is a key mechanism of many anticancer therapies. The activation of caspases, such as caspase-3 and caspase-9, is central to this process. Novel compounds derived from bromo-substituted indole (B1671886) scaffolds have been shown to induce apoptosis in cancer cells by upregulating these caspases.[7]

Hypothetical Signaling Pathway Modulation

References

- 1. This compound | C8H5Br | CID 602067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 766-46-1 [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Health and Safety of 1-Bromo-2-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1-Bromo-2-ethynylbenzene (CAS No. 766-46-1), a compound utilized in various organic synthesis applications. The following sections detail its hazardous properties, safe handling procedures, and emergency protocols, tailored for a laboratory and research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these classifications to ensure safe handling.

GHS Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided in the table below. These statements are crucial for minimizing risk during the handling and storage of this chemical.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4][5] |

| P264 | Wash skin thoroughly after handling.[1][3][5] |

| P271 | Use only outdoors or in a well-ventilated area.[1][2][4][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][2][4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][4][5] |

| P319 | Get medical help if you feel unwell.[5] |

| P332 + P317 | If skin irritation occurs: Get medical help.[5] |

| P337 + P317 | If eye irritation persists: Get medical help.[1] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][4] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][5] |

| P405 | Store locked up.[1][5] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₅Br |

| Molecular Weight | 181.03 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid/oil[4][6] |

| Boiling Point | 92-93 °C at 20 mmHg[2][7] |

| Density | 1.443 g/mL at 25 °C[2][7] |

| Refractive Index | n20/D 1.595[2][7] |

| Flash Point | 63 °C (145.4 °F) - closed cup[2][7] |

| Solubility | Sparingly soluble in water.[4] Soluble in Acetone, Dichloromethane, Ethyl Acetate, Hexane.[6][7] |

| Stability | Light and temperature sensitive.[6][7] |

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the search results. The provided data is based on standardized assessments as reported in Safety Data Sheets (SDS) from chemical suppliers. These assessments are typically conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to determine the hazard classifications.

Safe Handling and Storage Workflow

The following diagram outlines a logical workflow for the safe handling and storage of this compound in a laboratory setting.

Caption: A workflow diagram illustrating the safe handling of this compound.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]

-

After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.[8][9][10]

-

After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8][9][10]

-

After Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards Arising from the Chemical: Combustible liquid.[3] In case of fire, hazardous decomposition products such as carbon oxides and hydrogen bromide gas may be produced.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) to prevent contact with skin and eyes and to avoid inhalation of vapors. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as hazardous waste.

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and follow all institutional and local safety regulations.

References

- 1. This compound | C8H5Br | CID 602067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 766-46-1 [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 766-46-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 766-46-1 [m.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. agilent.com [agilent.com]

An In-depth Technical Guide to the Core Reactions of 1-Bromo-2-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethynylbenzene is a versatile bifunctional organic compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring both a bromo and an ethynyl (B1212043) group on a benzene (B151609) ring, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a focus on Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and its application in the synthesis of heterocyclic compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to support researchers in their synthetic endeavors.

Sonogashira Coupling: A Cornerstone of Carbon-Carbon Bond Formation

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2] This reaction is a fundamental tool for the derivatization of this compound, enabling the introduction of various substituents at the ethynyl position.

Quantitative Data on Sonogashira Coupling Reactions

The following table summarizes quantitative data for selected Sonogashira coupling reactions involving this compound with various terminal alkynes.

| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | 5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | - | 50 | [1] |

| 2 | p-Tolylacetylene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | - | 58 | [1] |

| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2-6 | Not Specified | [3] |

| 4 | Phenylacetylene | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 60-80 | 4-24 | Not Specified | [3] |

Experimental Protocols for Sonogashira Coupling

This protocol is a representative example for the Sonogashira coupling of an aryl halide with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

-

Add a magnetic stir bar.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF (10 mL) and freshly distilled Et₃N (5 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

-

Add this compound (1.0 mmol) to the reaction mixture via syringe.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[3]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (20 mL).

-

Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[3]

Microwave irradiation can significantly accelerate the Sonogashira coupling reaction, often leading to higher yields in shorter reaction times.[4][5][6]

Materials:

-

This compound

-

Terminal alkyne (e.g., trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Base (e.g., triethylamine)

-

Solvent (e.g., DMF)

-

Microwave reactor tube

Procedure (General):

-

In a microwave reactor tube, combine this compound (1.0 eq), the terminal alkyne (1.2 eq), the palladium catalyst (e.g., 2 mol%), and the base (e.g., 2.0 eq) in the chosen solvent.

-

Seal the tube and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).

-

After cooling, the reaction mixture is worked up as described in the conventional protocol.

Sonogashira Coupling Workflow

Caption: General workflow for a Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7] this compound serves as the alkyne component in this reaction, allowing for its conjugation with a wide variety of azide-containing molecules.

Quantitative Data on CuAAC Reactions

| Entry | Azide (B81097) Partner | Copper Source | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl (B1604629) azide | CuSO₄ | Sodium Ascorbate (B8700270) | t-BuOH/H₂O | RT | 1-24 | High (not specified) | [7] |

| 2 | Benzyl azide | CuI | - | Neat | RT | < 0.1 | Quantitative | [8] |

| 3 | Benzyl azide | CuBr | - | Neat | RT | < 0.1 | Quantitative | [8] |

| 4 | Benzyl azide | Cu₂O | - | Neat | RT | < 0.1 | Quantitative | [8] |

Experimental Protocols for CuAAC

This protocol describes a common method for CuAAC where the active Cu(I) catalyst is generated in situ from a Cu(II) salt and a reducing agent.

Materials:

-

This compound

-

Azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water)

-

Standard reaction vessel

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent (e.g., t-BuOH/H₂O 1:1).[7]

-

To this solution, add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).

-

Then, add an aqueous solution of CuSO₄·5H₂O (typically 1-5 mol%).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]

Similar to the Sonogashira coupling, microwave irradiation can dramatically reduce reaction times for CuAAC reactions.[9][10][11]

Procedure (General):

-

In a microwave reactor tube, combine this compound (1.0 eq), the azide (1.0 eq), a copper source (e.g., CuI, 1-5 mol%), and a suitable solvent (e.g., DMF/H₂O).

-

Seal the tube and irradiate in a microwave reactor at a specified temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).

-

After cooling, the work-up procedure is similar to the conventional method.

CuAAC Reaction Workflow

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Synthesis of Heterocyclic Compounds

The unique arrangement of the bromo and ethynyl groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization or tandem reactions.

Synthesis of Indoles

While direct synthesis of indoles from this compound is not explicitly detailed in the provided search results, a common strategy involves the Sonogashira coupling of a protected 2-ethynylaniline (B1227618) followed by a cyclization step.[1][12] A tandem Sonogashira-cyclization approach is also a powerful method.[1]

Representative Tandem Sonogashira-Cyclization for Indole (B1671886) Synthesis:

This protocol illustrates a general approach for the synthesis of 2-substituted indoles from a haloaniline and a terminal alkyne.

Materials:

-

2-Iodoaniline (as a proxy for a derivatized this compound precursor)

-

Terminal alkyne (e.g., 4-ethynyl-1-methoxy-2-methylbenzene)

-

Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂)

-

Ligand (e.g., Xphos)

-

Base (e.g., triethylamine)

-

Surfactant solution (e.g., TPGS-750-M in water)

-

Microwave reactor tube

Procedure:

-

In a microwave reactor tube, combine the 2-haloaniline (1.0 eq), terminal alkyne (1.5 eq), base (2.5 eq), palladium catalyst (5 mol%), and ligand (10 mol%) in the aqueous surfactant solution.[1]

-

Seal the tube and heat in a microwave reactor at a specified temperature (e.g., 80 °C) for a set time (e.g., 30 minutes).[1]

-

After cooling, the reaction mixture is extracted with an organic solvent, dried, and concentrated.

-

The crude product is then purified by column chromatography to yield the 2-substituted indole.

Synthesis of Benzofurans

Similar to indole synthesis, the construction of the benzofuran (B130515) ring system can be achieved through a palladium-catalyzed domino reaction involving a 2-halophenol and a terminal alkyne, which would be analogous to a derivatized this compound. A domino intermolecular Sonogashira coupling followed by an intramolecular cyclization is a viable strategy.[2]

Logical Relationship for Heterocycle Synthesis

Caption: Logical pathway for the synthesis of heterocycles from this compound.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its ability to readily undergo cornerstone reactions such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition provides a powerful platform for the construction of a wide array of complex organic molecules. Furthermore, its structure is amenable to the synthesis of important heterocyclic scaffolds. The detailed protocols and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic strategies, accelerating the discovery and development of new chemical entities. The advent of microwave-assisted synthesis further enhances the efficiency and sustainability of these transformations, offering significant advantages in modern organic chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]

- 5. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. rsc.org [rsc.org]

- 11. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium | Semantic Scholar [semanticscholar.org]

Methodological & Application

Sonogashira Coupling of 1-Bromo-2-ethynylbenzene: Application Notes and Protocols for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is renowned for its mild reaction conditions and broad functional group tolerance.[3] These characteristics make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4]

1-Bromo-2-ethynylbenzene is a particularly useful building block, possessing two reactive sites for sequential functionalization. The Sonogashira coupling provides a direct and efficient method to introduce a variety of substituents at the ethynyl (B1212043) position, leading to the formation of substituted 1-bromo-2-alkynylbenzene derivatives. These products can serve as versatile intermediates for further transformations, such as subsequent cross-coupling reactions at the bromide position, enabling the synthesis of complex di-substituted benzene (B151609) derivatives. This application note provides detailed protocols and a summary of reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. A crucial transmetalation step then occurs, where the acetylide group is transferred from copper to the palladium complex. The catalytic cycle is completed by reductive elimination from the palladium(II) complex, which forms the desired C-C bond of the product and regenerates the active palladium(0) catalyst.[5] Copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[6]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. The data has been compiled from literature sources and illustrates the scope of the reaction.

| Entry | Terminal Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O/Al₂O₃ | - | THF-DMA (9:1) | 80 | Flow | 50 | [7] |

| 2 | p-Tolylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O/Al₂O₃ | - | THF-DMA (9:1) | 80 | Flow | 58 | [7] |

| 3 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | rt | - | up to 97 | [8] |

| 4 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | rt | 2-6 | Not specified | General Protocol |

| 5 | Alkyl alkyne | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | i-Pr₂NH | THF | rt | 3 | 89 | [8] |

Note: Entries 3-5 are based on general protocols for aryl bromides and are representative of typical conditions that can be applied to this compound.

Experimental Protocols

The following are representative protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on general procedures and may require optimization for specific substrates.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

Objective: To synthesize a 1-bromo-2-(alkynyl)benzene derivative by coupling this compound with a terminal alkyne using a palladium/copper co-catalyst system.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (e.g., 0.02 mmol, 2 mol%) and CuI (e.g., 0.04 mmol, 4 mol%).

-

Add a magnetic stir bar.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF (e.g., 10 mL) and freshly distilled Et₃N (e.g., 3.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the terminal alkyne (e.g., 1.2 mmol) to the reaction mixture via syringe.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (20 mL).

-

Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

Objective: To synthesize a 1-bromo-2-(alkynyl)benzene derivative using a copper-free palladium-catalyzed Sonogashira coupling to minimize homocoupling byproducts.

Materials:

-

This compound

-

Terminal alkyne

-

[DTBNpP]Pd(crotyl)Cl (or other suitable Pd-precatalyst)

-

2,2,6,6-Tetramethylpiperidine (TMP) or another suitable base

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-